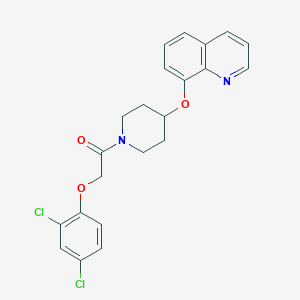

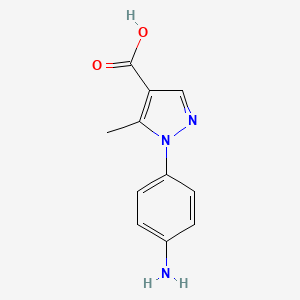

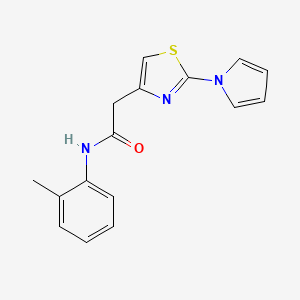

![molecular formula C8H13N3S B2396948 [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea CAS No. 861316-71-4](/img/structure/B2396948.png)

[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea”, also known as MCTU, is a sulfur-containing compound. It is a derivative of thiourea, an organosulfur compound with the formula SC(NH2)2 . Thiourea occurs in two tautomeric forms, of which the thione form predominates in aqueous solutions .

Synthesis Analysis

The synthesis of thiourea derivatives has been explored in various studies . For instance, one study synthesized new N-acyl thiourea derivatives through the condensation of acid chloride with ammonium thiocyanate in anhydrous acetone, followed by the reaction of the resulting isothiocyanate with a heterocyclic amine .Molecular Structure Analysis

Thiourea is a planar molecule with an average C-N distance of 1.33 Å and a C=S bond distance of 1.71 Å . The molecular formula of “this compound” is C8H13N3S, and it has a molecular weight of 183.27.Chemical Reactions Analysis

Thiourea derivatives have been used in various chemical reactions. For instance, they have been used in the asymmetric Mannich reaction of β-keto active methylene compounds with imines . They have also been used in the synthesis of several drug molecules .Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL and a melting point of 182 °C . It is soluble in water . The properties of “this compound” specifically are not mentioned in the sources.Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- Thioureas, including derivatives similar to [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea, have been utilized in the synthesis of diverse heterocyclic compounds due to their ability to act as nucleophiles in [3+2] cycloaddition reactions. These reactions are pivotal for generating compounds with potential applications in material science and pharmaceuticals. For instance, the use of thiourea in reactions with donor-acceptor cyclopropanes has enabled the efficient production of 2-amino-4,5-dihydrothiophenes with significant yields, showcasing thiourea's role as a versatile reagent in organic synthesis (Xie et al., 2019).

Biological Activities

- Thiourea derivatives have demonstrated promising biological activities, including insecticidal properties. The design and synthesis of thiourea compounds by integrating pharmacophores have led to compounds exhibiting significant inhibitory effects against pests such as the Armyworm. This highlights the potential of thiourea derivatives in the development of new pesticides and insecticides (Jia, 2015).

Material Science

- In material science, thiourea derivatives have been explored for their role in the growth of organic crystals, such as N-[(propan-2-ylidene) amino] thiourea, which exhibits enhanced second harmonic generation (SHG) efficiency. This is crucial for applications in nonlinear optics and photonics, where the ability to double the frequency of laser light is valuable for various technological applications (Pandian et al., 2015).

Catalysis and Asymmetric Synthesis

- The field of asymmetric synthesis has also benefited from the use of thiourea derivatives as organocatalysts. These compounds facilitate highly enantioselective reactions, such as the Michael addition of cyclohexanone to nitroolefins, offering a pathway to produce optically active molecules with high purity. This is crucial for the synthesis of compounds with specific chirality, a requirement in the development of many pharmaceuticals (Lu et al., 2009).

Mecanismo De Acción

Target of Action

Thiourea derivatives have been known to exhibit a wide range of biological activities, including anticancer activity . They have been shown to have significant selectivity towards different cancer cell lines .

Mode of Action

It has been suggested that thiourea derivatives can induce apoptosis in cancer cells . For instance, one study showed that a thiourea derivative induced the activation of caspase-12 and CHOP, which triggered apoptotic signaling via the ROS-dependent endoplasmic reticulum pathway and arrested the cell cycle at the S phase .

Biochemical Pathways

Based on the known effects of thiourea derivatives, it can be inferred that they may affect pathways related to apoptosis and cell cycle regulation .

Result of Action

Based on the known effects of thiourea derivatives, it can be inferred that they may induce apoptosis in cancer cells and arrest the cell cycle .

Safety and Hazards

Thiourea has been labeled with hazard statements H302, H351, H361, and H411, indicating that it is harmful if swallowed, may cause cancer, may damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects . The safety data for “[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea” specifically is not available in the sources.

Propiedades

IUPAC Name |

[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h5H,2-4H2,1H3,(H3,9,11,12)/b10-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFRPMZEKVIQMF-YFHOEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NNC(=S)N)CCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=N\NC(=S)N)/CCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

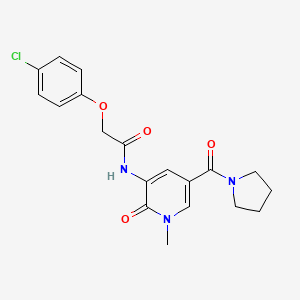

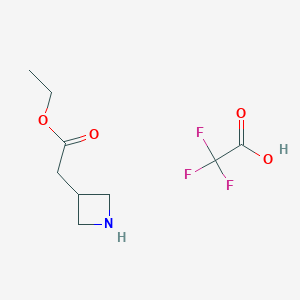

![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396866.png)

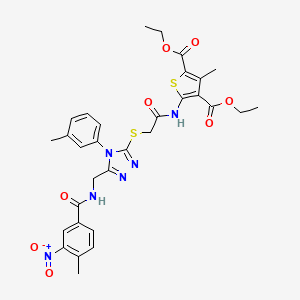

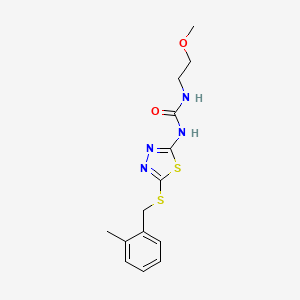

![4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2396872.png)

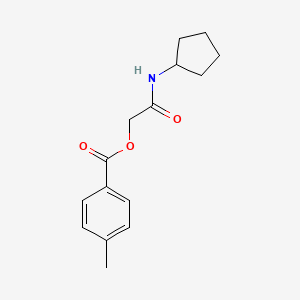

![N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide](/img/structure/B2396880.png)

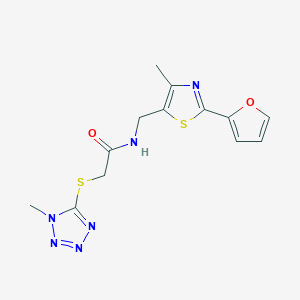

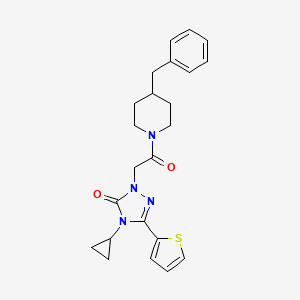

![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)